Methyl 8-nitroquinoline-2-carboxylate
Overview
Description
Methyl 8-nitroquinoline-2-carboxylate is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Mechanism of Action
Target of Action
Methyl 8-nitroquinoline-2-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are known to have a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , and antimicrobial activities.
Mode of Action
For instance, some quinoline derivatives may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
For example, some quinoline derivatives have been shown to inhibit the COX-2 enzyme, which plays a crucial role in inflammation and pain .
Result of Action
Quinoline derivatives have been shown to have various biological activities, including anticancer , antioxidant , anti-inflammatory , and antimicrobial effects.
Biochemical Analysis
Cellular Effects
Quinoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies on quinoline derivatives have shown that their effects can vary with dosage, with some compounds exhibiting threshold effects or toxic/adverse effects at high doses .
Metabolic Pathways
Quinoline derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Quinoline derivatives can interact with various transporters or binding proteins, which can affect their localization or accumulation .
Subcellular Localization
Some quinoline derivatives are directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-nitroquinoline-2-carboxylate typically involves the nitration of 2-methylquinoline followed by oxidation and esterification. The basic scheme of transformations includes:
Nitration: 2-methylquinoline is nitrated to produce a mixture of isomeric 8-nitro and 5-nitro-2-methylquinolines.
Oxidation: The methyl group in 2-methyl-8-nitroquinoline is oxidized through consecutive steps of bromination and hydrolysis in aqueous sulfuric acid.
Esterification: The resulting 8-nitroquinoline-2-carboxylic acid is esterified to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of eco-efficient and inexpensive reagents, as well as green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-nitroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, alkylating agents, and nucleophiles such as amines and thiols
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Methyl 8-nitroquinoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other organic materials .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 8-nitroquinoline-2-carboxylate include:
- 8-nitroquinoline-2-carboxylic acid
- Methyl 4-hydroxy-8-nitroquinoline-2-carboxylate
- 4-arylquinoline-2-carboxylate derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and ester functionality make it a versatile intermediate for further chemical modifications, enhancing its utility in various applications .
Properties
IUPAC Name |
methyl 8-nitroquinoline-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c1-17-11(14)8-6-5-7-3-2-4-9(13(15)16)10(7)12-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSFNHZUYTYDFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC=C2[N+](=O)[O-])C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553936 | |
Record name | Methyl 8-nitroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110683-76-6 | |
Record name | Methyl 8-nitroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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